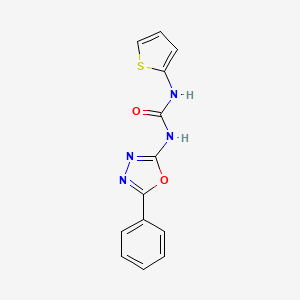

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea" is a derivative of urea featuring a 1,3,4-oxadiazole and thiophene moiety. This class of compounds is known for its potential biological activities, which makes it a subject of interest in medicinal chemistry. The papers provided discuss various urea derivatives with similar structures and their synthesis, biological activities, and potential applications in treating diseases such as chronic myeloid leukemia (CML) and as plant growth regulators .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of acylazides with heterocyclic amines or the fusion of acylhydrazines with urea. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was achieved through a structure-based design, leading to compounds with potent anti-CML activity . Another method described involves the fusion of 1-phenyl-2-acylhydrazine with urea to yield 1,3,4-oxadiazole derivatives . Additionally, a convenient method under microwave irradiation was developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,3,4-thiadiazole or 1,3,4-oxadiazole ring fused with a phenyl group and substituted with various functional groups that influence their biological activity. The crystal structure of one such compound was determined by X-ray single crystal diffraction, which aids in understanding the three-dimensional conformation and potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are crucial for introducing various substituents that confer specific properties and biological activities. The reactions typically involve nucleophilic substitution and condensation steps, which are facilitated by the use of microwave irradiation or conventional heating to yield the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. These properties are essential for the compounds' biological activity and their potential as therapeutic agents or plant growth regulators. The compounds' structures were confirmed using techniques such as IR, 1H NMR spectroscopy, and elemental analysis, which are standard methods for characterizing organic compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Significance

The synthesis and investigation of heterocyclic compounds, such as 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea, have profound implications in medicinal chemistry due to their diverse biological activities. Research into these compounds has led to the development of various derivatives with potential therapeutic applications. For instance, compounds like 2-(thio)ureabenzothiazoles, which share structural similarities with the specified compound, have been explored for their broad spectrum of biological activities. These activities include potential therapeutic agents and studies on mechanisms of various pharmacological actions, highlighting their importance in medicinal chemistry (Rosales-Hernández et al., 2022).

Pharmacological Potential of Oxadiazole Derivatives

The oxadiazole ring, a key feature in 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea, is recognized for its bioisosteric properties, which contribute to the enhancement of pharmacological activities by participating in hydrogen bonding interactions with various enzymes and receptors. This interaction mechanism underscores the compound's potential in drug development, where its derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. Such properties make oxadiazole derivatives crucial scaffolds in medicinal chemistry for the construction of new drug-like molecules (Lelyukh, 2019).

Urea Derivatives in Drug Design

The unique hydrogen bonding capabilities of urea derivatives, as seen in the specified compound, play a significant role in drug-target interactions, enhancing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This versatility underlines the urea moiety's significance in drug design, offering a pathway for the development of molecules with broad biological activities. By exploring various urea derivatives as modulators of biological targets, researchers have opened new avenues in the design of medicinal agents (Jagtap et al., 2017).

Metal-Ion Sensing Applications

The structural features of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea also find applications beyond pharmacology, including in the development of chemosensors for metal ions. The oxadiazole ring, in particular, has been utilized in synthesizing fluorescent frameworks for selective metal-ion sensing. This application demonstrates the compound's utility in fields such as material science and analytical chemistry, where its properties can be harnessed for detecting and quantifying metal ions with high specificity and sensitivity (Sharma et al., 2022).

Eigenschaften

IUPAC Name |

1-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12(14-10-7-4-8-20-10)15-13-17-16-11(19-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXLDMMOTVFBRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)